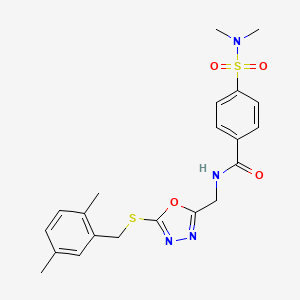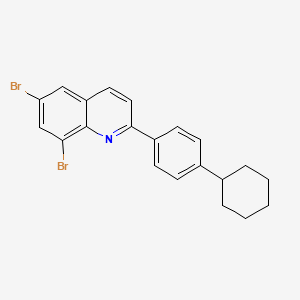![molecular formula C21H20ClN5 B2706339 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine CAS No. 866345-59-7](/img/structure/B2706339.png)
1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned seems to be a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . These are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like IR absorption spectra and 1 H-NMR spectrum .
科学的研究の応用
Medicinal Chemistry
1,2,3-triazoles exhibit important applications in pharmaceutical chemistry. Researchers have explored their potential as bioactive scaffolds. Specifically, this compound could serve as a starting point for designing novel drugs. Its structural features may allow for interactions with biological targets, making it a valuable candidate for drug discovery .
Anticancer Properties
Investigations into the biological properties of 1,2,3-triazoles have revealed potential anticancer activity. Researchers have tested related compounds against various human tumor cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
Green Chemistry and Mechanochemistry
In recent years, green chemistry has become a focal point in research. Nonconventional methods, such as ultrasound chemistry and mechanochemistry, have been explored for synthesizing 1,2,3-triazoles. These approaches minimize waste, energy consumption, and the use of toxic solvents. The compound could be synthesized using these environmentally friendly techniques .
Biological Properties
Apart from its potential as a drug scaffold, this compound’s biological properties are of interest. Researchers have even investigated its formal cycloreversion under mechanical forces, which could have implications in biological systems .
Fluorescent Imaging and Materials Science
While absent in nature, 1,2,3-triazoles find broad applications beyond medicinal chemistry. They play roles in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .
Photoluminescent and Photorefractive Materials
Related compounds, such as 1,3,5-trisubstituted-4,5-dihydro-1,2,3-triazoles, exhibit excellent fluorescence properties. These materials can be used in photoluminescent applications, organic nonlinear optics, and photorefractive devices .
作用機序
Target of Action
Similar compounds such as triazole and quinazoline derivatives have been found to interact with a variety of enzymes and receptors . These interactions contribute to their broad-spectrum biological activities.
Mode of Action
It is known that triazole and quinazoline derivatives can bind with high affinity to multiple receptors, leading to various biological responses .
Biochemical Pathways
Compounds with similar structures, such as triazole and quinazoline derivatives, have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
将来の方向性
The future directions for research into similar compounds often involve further optimization for the retrieved hit compounds . The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCNVGUSMPKBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)
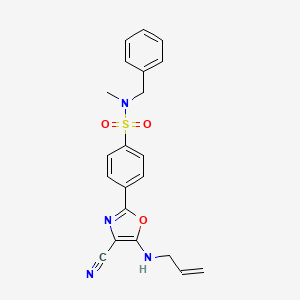
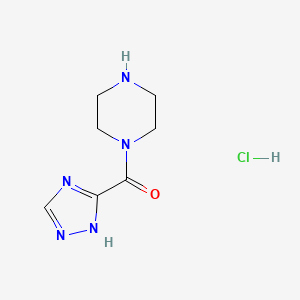
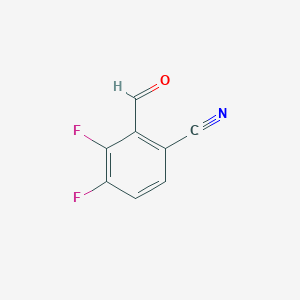

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2706265.png)
![2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2706266.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)
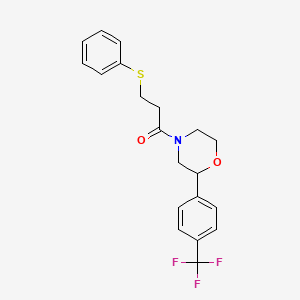
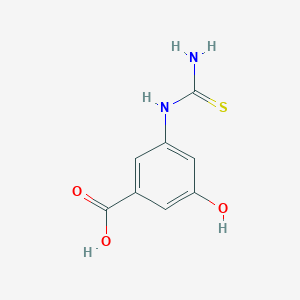
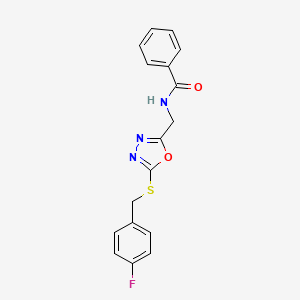
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)
